![molecular formula C9H9F3N4O B1478543 5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2098052-13-0](/img/structure/B1478543.png)
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Overview
Description
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (hereafter referred to as 5AEPT) is a compound of the pyrazolo[1,5-a]pyrazin-4(5H)-one family of heterocyclic compounds. It is a highly potent compound with a wide range of applications in scientific research, such as drug discovery, chemical synthesis, and biological studies. 5AEPT has a unique chemical structure with several functional groups, which makes it a versatile compound in scientific research.
Scientific Research Applications
Green Synthesis Approaches
Research has introduced environmentally friendly synthesis methods for pyrazolo[1,5-a]pyrimidines, demonstrating a solvent-free approach that emphasizes the importance of sustainable chemical processes in the creation of these compounds, including derivatives of 5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (H. Al-Matar et al., 2010).
Anticancer Potential
Novel derivatives of this compound have shown promising results against A549 lung cancer cells, with some specific substitutions on the pyrazole moiety enhancing the inhibitory effects, indicating the potential for these compounds in cancer therapy (Jin-hua Zhang et al., 2008).
Antimicrobial and Antifungal Activities
Studies have explored the antimicrobial and antifungal properties of new pyrazoline and pyrazole derivatives, suggesting these compounds could offer new avenues for treating infections caused by bacteria and fungi (S. Y. Hassan, 2013).
Chemical Synthesis and Characterization
Research into the synthesis and characterization of 6-arylsubstituted pyrazolo[1,5-a] pyrimidines has expanded our understanding of these compounds' structures and properties, contributing to the broader field of chemical science (Xu Li-feng, 2011).
Fluorescence Properties
The synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine derivatives revealed novel fluorescent molecules. Such fluorescence properties could be utilized in bioimaging and diagnostics, showcasing the multifunctional application of these compounds in scientific research (Yan‐Chao Wu et al., 2006).
Future Directions
properties
IUPAC Name |
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O/c10-9(11,12)7-5-6-8(17)15(2-1-13)3-4-16(6)14-7/h3-5H,1-2,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHPUDHJODSRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(F)(F)F)C(=O)N1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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